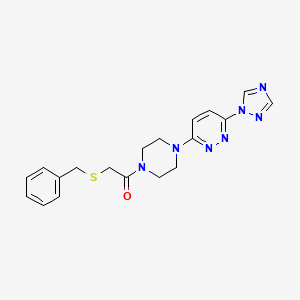
3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including phosphodiesterases and phosphatases. This inhibition leads to an increase in intracellular levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide are diverse and depend on the specific research application. It has been shown to have anti-inflammatory effects, inhibit cancer cell growth, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, allowing for large-scale production. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to use in certain research applications.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide. One potential area of research is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another area of research is its use as a tool compound in drug discovery research to identify potential drug targets and pathways. Additionally, further studies are needed to fully understand its mechanism of action and potential physiological effects.
Métodos De Síntesis
The synthesis of 3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves the reaction between 3-chlorobenzenesulfonyl chloride and cyclopropylamine followed by the addition of 2-(thiophen-2-yl)ethylamine and sodium methoxide. The resulting compound is then purified through recrystallization. This method yields a high purity compound that can be used in various research applications.
Aplicaciones Científicas De Investigación
3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation. It has also been used as a tool compound in drug discovery research to identify potential drug targets and pathways.
Propiedades
IUPAC Name |
3-chloro-N-cyclopropyl-4-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-21-16-7-6-14(11-15(16)17)23(19,20)18(12-4-5-12)9-8-13-3-2-10-22-13/h2-3,6-7,10-12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXNXGSRAVTSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2907302.png)



![Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2907308.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2907309.png)
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2907310.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2907313.png)


![5-Methyl-2-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2907318.png)